molecular formula C5H10O3 B14141507 3-(2-Hydroxyethoxy)propanal CAS No. 152967-61-8

3-(2-Hydroxyethoxy)propanal

Cat. No.: B14141507
CAS No.: 152967-61-8
M. Wt: 118.13 g/mol
InChI Key: GNSPBEKHJNYOTG-UHFFFAOYSA-N
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Description

Chemical Structure and Functional Group Analysis of 3-(2-Hydroxyethoxy)propanal

This compound is an organic molecule characterized by a three-carbon aldehyde backbone, with a hydroxyethoxy substituent at the third carbon. Its structure integrates three distinct functional groups: a primary alcohol (-OH), an ether (-O-), and an aldehyde (-CHO). This trifunctional nature dictates its chemical properties and reactivity.

The aldehyde group features a reactive carbonyl center, making the molecule susceptible to oxidation and a variety of nucleophilic addition reactions. The ether linkage provides chemical stability and influences the molecule's polarity and solvent properties. The terminal primary alcohol group can undergo typical alcohol reactions, such as esterification or further oxidation under specific conditions.

Due to the limited availability of direct experimental data for this compound, its properties are primarily theoretical, derived from its structure.

Computed Chemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol
Canonical SMILESC(COCCO)C=O
InChI KeyLXCFMHBVUGSCTL-UHFFFAOYSA-N

Positioning within the Chemical Landscape of Hydroxyethers and Aldehydes

This compound belongs to the class of hydroxy ethers, which are noted for their bifunctional nature. nih.govnih.gov The presence of both a hydroxyl group and an ether linkage imparts a unique set of properties, including high polarity and the ability to act as a hydrogen bond donor and acceptor. These characteristics are typical of compounds like 2-methoxyethanol (B45455) and 2-ethoxyethanol (B86334). nih.govacs.org The major fate of such compounds in the troposphere is reaction with hydroxyl radicals, primarily through hydrogen atom abstraction. acs.org

Simultaneously, the compound is an aldehyde, a class of molecules central to organic synthesis due to the reactivity of the carbonyl group. Unlike its corresponding alcohol, 3-(2-hydroxyethoxy)propan-1-ol, the aldehyde is more susceptible to oxidation to form the corresponding carboxylic acid, 3-(2-hydroxyethoxy)propanoic acid. passmyexams.co.uklibretexts.org The synthesis of aldehydes from primary alcohols requires careful control of reaction conditions to prevent this over-oxidation. libretexts.orgchemguide.co.uk Reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed for this selective transformation. libretexts.org

Significance of Polyfunctional Compounds in Contemporary Chemical Research

Polyfunctional compounds, those containing multiple reactive sites, are of immense importance in modern chemical research and synthesis. libretexts.org Their complexity allows for the construction of sophisticated molecular architectures. The different functional groups within a single molecule can react selectively, a concept known as chemoselectivity, which is fundamental to efficient organic synthesis. jove.comnumberanalytics.com

A molecule like this compound serves as a versatile building block. The aldehyde can participate in reactions to form carbon-carbon bonds, such as aldol (B89426) condensations or Wittig reactions, while the hydroxyl group offers a site for esterification or etherification. This dual reactivity is valuable in the synthesis of polymers, pharmaceuticals, and other complex heterocyclic systems. scirp.orgacs.org For instance, the related diol, 3-(2-hydroxyethoxy)propan-1-ol, has been shown to undergo regioselective oxidative esterification to form a lactone, 1,4-dioxepan-2-one, highlighting the intramolecular reactivity possible in such systems. researchgate.net

Overview of Current Research Trajectories and Identified Knowledge Gaps Pertaining to this compound

A significant knowledge gap exists in the scientific literature regarding this compound. Most available research focuses on its precursor, 3-(2-hydroxyethoxy)propan-1-ol nih.govsigmaaldrich.com, or its oxidation product, 3-(2-hydroxyethoxy)propanoic acid. There is a lack of published studies detailing the targeted synthesis, purification, and characterization of the aldehyde itself.

Future research trajectories could focus on the following areas:

  • Selective Synthesis: A primary research goal would be to develop a reliable method for the selective oxidation of 3-(2-hydroxyethoxy)propan-1-ol to this compound. libretexts.orgsavemyexams.com This would involve exploring various modern oxidizing agents and reaction conditions to maximize the yield of the aldehyde while preventing the formation of the carboxylic acid. chemguide.co.uk
  • Chemical Reactivity: Once synthesized, a thorough investigation of its reactivity would be crucial. This includes studying its participation in fundamental organic reactions such as cycloadditions, condensations, and reductive aminations to synthesize novel compounds. acs.org
  • Polymer Chemistry: The bifunctional nature of the molecule makes it an interesting candidate for polymer synthesis. The aldehyde and hydroxyl groups could be used to create novel polyesters, polyacetals, or other polymers with unique properties derived from the incorporated ether linkage.
  • Computational Studies: In the absence of extensive experimental data, computational methods like density functional theory (DFT) could be used to predict its properties, reaction mechanisms, and spectroscopic data, providing valuable insights for experimental work. nih.govacs.orgcapes.gov.br
  • Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    CAS No.

    152967-61-8

    Molecular Formula

    C5H10O3

    Molecular Weight

    118.13 g/mol

    IUPAC Name

    3-(2-hydroxyethoxy)propanal

    InChI

    InChI=1S/C5H10O3/c6-2-1-4-8-5-3-7/h2,7H,1,3-5H2

    InChI Key

    GNSPBEKHJNYOTG-UHFFFAOYSA-N

    Canonical SMILES

    C(COCCO)C=O

    Related CAS

    152967-61-8

    Origin of Product

    United States

    Synthetic Methodologies for 3 2 Hydroxyethoxy Propanal and Analogous Structures

    Targeted Synthesis of 3-(2-Hydroxyethoxy)propanal

    The most direct approach to this compound involves the construction of its immediate precursor, 3-(2-hydroxyethoxy)propan-1-ol, followed by a selective oxidation.

    A retrosynthetic analysis of this compound logically points to the disconnection of the aldehyde functional group. A functional group interconversion (FGI) reveals that the target aldehyde can be formed from the selective oxidation of the primary alcohol, 3-(2-hydroxyethoxy)propan-1-ol. This alcohol becomes the key intermediate for the synthesis.

    Further disconnection of this alcohol at the ether bond (C-O) suggests two possible synthetic routes based on the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.orglibretexts.orgkhanacademy.org

    Route A: Disconnection leads to an anion of ethylene (B1197577) glycol and 3-halopropanol (or a propanol (B110389) with a suitable leaving group).

    Route B: Disconnection leads to an anion of 1,3-propanediol (B51772) and a 2-haloethanol derivative.

    Considering the relative reactivity and commercial availability of precursors, Route A often presents a more practical approach. To achieve selectivity, a protection strategy for one of the hydroxyl groups in the diol precursors is often necessary. wikipedia.orgchem-station.compressbooks.pub

    Based on the retrosynthetic analysis, a plausible multi-step synthesis can be designed. A common pathway involves the protection of a more readily available diol, followed by etherification and subsequent deprotection and oxidation.

    Route via Monoprotected 1,3-Propanediol:

    Monoprotection of 1,3-Propanediol: The synthesis can commence with the selective protection of one of the hydroxyl groups of 1,3-propanediol. A bulky protecting group such as dimethoxytrityl (DMT) can be employed to achieve mono-protection with reasonable selectivity. ajchem-a.com

    Etherification: The resulting mono-protected diol is then deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide. libretexts.org This alkoxide undergoes a Williamson ether synthesis with a protected 2-haloethanol, such as 2-(tert-butyldimethylsilyloxy)ethyl chloride, to form the ether linkage.

    Deprotection: The protecting groups on both alcohol functionalities are then removed. The silyl (B83357) ether is typically cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), while the trityl group is removed under acidic conditions.

    Selective Oxidation: The final and crucial step is the selective oxidation of the primary alcohol, 3-(2-hydroxyethoxy)propan-1-ol, to the desired aldehyde. acs.orgacs.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or more modern, milder systems like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) with a co-oxidant like N-chlorosuccinimide (NCS) are highly effective. acs.orgacs.org These methods are known for their high chemoselectivity, oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. acs.orgacs.orgorganic-chemistry.org

    A summary of this proposed synthetic route is presented in the table below.

    StepReactionReagents and ConditionsProduct
    1Monoprotection1,3-Propanediol, DMT-Cl, Pyridine3-(Dimethoxytrityloxy)propan-1-ol
    2Etherification1. NaH, THF; 2. TBDMS-OCH₂CH₂Cl1-(Dimethoxytrityloxy)-3-(2-(tert-butyldimethylsilyloxy)ethoxy)propane
    3Deprotection1. TBAF, THF; 2. Mild Acid (e.g., TsOH)3-(2-Hydroxyethoxy)propan-1-ol
    4OxidationTEMPO, NCS, CH₂Cl₂/H₂OThis compound

    This table represents a proposed synthetic pathway and reagents may be substituted with other suitable alternatives.

    Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste.

    Catalytic Ether Formation: Instead of the stoichiometric use of a strong base in the Williamson synthesis, catalytic etherification can be employed. Iron(III) salts, for example, have been shown to catalyze the dehydrative formation of unsymmetrical ethers from two different alcohols, generating water as the sole byproduct under mild conditions. acs.org Nanoporous aluminosilicates have also been demonstrated as effective heterogeneous catalysts for dehydrative etherification reactions of glycerol (B35011) with alcohols, a process that could be adapted for the synthesis of the key alcohol intermediate. scispace.com

    Catalytic Aldehyde Formation: The oxidation of the primary alcohol to the aldehyde is a prime target for catalysis.

    TEMPO-Catalyzed Oxidation: The use of a catalytic amount of TEMPO with a stoichiometric re-oxidant is a well-established method. google.com Systems using N-chlorosuccinimide or electro-oxidation can be highly selective for primary alcohols. acs.orgacs.orgorganic-chemistry.org

    Transition Metal Catalysis: Various transition metal complexes, particularly those of palladium, copper, and ruthenium, can catalyze the aerobic oxidation of alcohols using molecular oxygen as the ultimate oxidant. rsc.orgacs.org For instance, a Pd(OAc)₂/pyridine system can effectively oxidize primary aliphatic alcohols to aldehydes with high selectivity. acs.org These methods are environmentally attractive as they use air as the oxidant and produce water as the main byproduct.

    Multi-Step Organic Synthesis Routes

    Comparative Analysis of Synthetic Strategies for Related Hydroxyethoxy-Functionalized Compounds

    The synthesis of this compound can be compared with strategies used to produce structurally similar molecules, particularly those starting from different oxidation states.

    An alternative synthetic strategy begins with a precursor at a higher oxidation state, such as 3-(2-hydroxyethoxy)propanoic acid. cymitquimica.comfluorochem.co.ukeontrading.uk This approach relies on selective reduction rather than oxidation as the key final step.

    Esterification: The carboxylic acid, 3-(2-hydroxyethoxy)propanoic acid, is first converted to an ester, for example, by reacting it with an alcohol like methanol (B129727) or ethanol (B145695) under acidic catalysis (Fischer esterification). chemguide.co.ukresearchgate.net This step protects the carboxylic acid and makes it amenable to selective reduction.

    Selective Reduction: The resulting ester can be selectively reduced to the aldehyde using sterically hindered reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, which is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary alcohol. libretexts.org

    More recently, direct catalytic reductions of carboxylic acids to aldehydes have been developed, offering a more atom-economical route. rsc.orgacs.org For instance, visible light photoredox catalysis has been used to achieve the direct reduction of carboxylic acids with hydrosilanes under mild conditions. rsc.org

    The choice between an oxidative or a reductive final step is a central theme in the synthesis of this compound and its analogs. The two main strategies are summarized and compared below.

    StrategyKey TransformationStarting MaterialKey ReagentsAdvantagesChallenges
    Oxidative Approach Alcohol → Aldehyde3-(2-Hydroxyethoxy)propan-1-olTEMPO/NCS, PCC, Pd(OAc)₂/O₂ acs.orgacs.orgacs.orgHigh selectivity for primary alcohols, mild conditions possible with catalytic methods.Potential for over-oxidation to carboxylic acid if conditions are not carefully controlled.
    Reductive Approach Carboxylic Acid/Ester → Aldehyde3-(2-Hydroxyethoxy)propanoic Acid or its esterDIBAL-H, LiAl(OtBu)₃H, Photoredox Catalysis libretexts.orgrsc.orgAvoids over-oxidation issues; direct reduction of acids is becoming more efficient.Requires low temperatures for ester reduction; potential for over-reduction to the alcohol.

    Ultimately, the choice of strategy depends on the availability and cost of the starting materials, as well as the desired scale and environmental impact of the synthesis. The oxidative route, starting from the corresponding alcohol, often represents the more traditional and direct pathway, while the reductive route from the carboxylic acid showcases the utility of modern, selective reduction methodologies.

    Etherification and Alcohol Oxidation Routes

    The synthesis of this compound logically proceeds through two key transformations: the formation of the ether linkage to create the precursor alcohol, 3-(2-Hydroxyethoxy)propan-1-ol, followed by the selective oxidation of the primary alcohol to the desired aldehyde.

    The precursor, 1-Propanol, 3-(2-hydroxyethoxy)-, can be synthesized through various methods, including the acid-catalyzed dehydration of alcohol precursors or the reaction of epichlorohydrin (B41342) with ethylene glycol in ethanol. smolecule.com Once the diol ether is obtained, the critical step is the selective oxidation of the primary alcohol function to an aldehyde, while leaving the terminal hydroxyl group of the ethoxy moiety intact.

    Under controlled oxidative conditions, 1-Propanol, 3-(2-hydroxyethoxy)- can be converted into the corresponding aldehyde, this compound. smolecule.com This selective oxidation is a common challenge in organic synthesis when multiple reactive sites are present. Research on analogous structures, such as hydroxy-substituted aromatic alcohols, provides insight into effective methodologies. For instance, the selective oxidation of a benzylic alcohol in the presence of an aliphatic alcohol hydroxyl group has been achieved with high yields. A notable example is the synthesis of 3-(2-hydroxyethoxy)benzaldehyde (B1310254) from 3-(2-hydroxyethoxy)benzyl alcohol, which yielded 80% of the desired product using N-chlorosuccinimide as the oxidizing agent in an ionic liquid-water medium. google.com This method highlights the potential for high selectivity and yield under mild conditions.

    Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium chlorochromate (PCC); however, this reagent can sometimes lead to the formation of byproducts. google.com Alternative, milder methods are often preferred to avoid over-oxidation to the carboxylic acid. The use of hydride-based reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), is central to the reverse reaction—the reduction of aldehydes and ketones to alcohols. libretexts.org Aldehydes are reduced to primary alcohols, and ketones to secondary alcohols. libretexts.org While LiAlH₄ is a potent reducing agent capable of reducing esters and carboxylic acids, NaBH₄ is milder and typically used for aldehydes and ketones. libretexts.org

    Sustainable and Green Chemistry Paradigms in this compound Synthesis

    The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this involves employing biocatalysis and minimizing or eliminating the use of volatile organic solvents.

    Enzymatic Catalysis in Hydroxyether-Aldehyde Production

    Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing aldehydes. nih.govchemrxiv.org Enzymes operate under mild conditions, often in aqueous solutions, and can exhibit high specificity, which is ideal for molecules with multiple functional groups like hydroxyether-aldehydes.

    Two primary enzymatic routes for aldehyde synthesis are the oxidation of primary alcohols and the reduction of carboxylic acids. chemrxiv.org

    Alcohol Oxidases and Dehydrogenases : Alcohol oxidases (AOs) and alcohol dehydrogenases (ADHs) catalyze the oxidation of primary alcohols to aldehydes. nih.gov AOs use molecular oxygen as the terminal electron acceptor, producing hydrogen peroxide (H₂O₂) as a byproduct. nih.gov ADHs, on the other hand, are redox catalysts that use cofactors like NAD(P)⁺ for the reversible oxidation of alcohols. nih.gov While oxidative applications of ADHs are less common than their reductive uses, they represent a viable pathway. Copper-dependent galactose oxidase (GOx) and its variants are particularly noted for their ability to oxidize primary alcohols to aldehydes without over-oxidation to the carboxylic acid. google.com

    Carboxylic Acid Reductases (CARs) : CARs are enzymes that catalyze the one-step reduction of a carboxylic acid directly to an aldehyde. nih.govchemrxiv.orgresearchgate.net This transformation is challenging in traditional organic chemistry, which often requires a two-step process of reduction to the alcohol followed by oxidation to the aldehyde. chemrxiv.org CARs are dependent on cofactors like NADPH and ATP, and efficient cofactor regeneration systems are crucial for their application in cell-free synthetic systems. nih.govchemrxiv.orgresearchgate.net

    The application of these enzymatic systems can lead to high yields and purity of the target aldehyde products. nih.gov

    Solvent-Free Reaction Systems

    Eliminating organic solvents from reaction media is a core goal of green chemistry, as solvents contribute significantly to chemical waste and environmental pollution. Solvent-free, or neat, reaction conditions can lead to improved efficiency, lower costs, and simplified product purification.

    Solvent-free synthesis has been successfully applied to various reactions, including the enantioselective aldol (B89426) reaction between ketones and isatins, catalyzed by prolinamides. nih.govnih.gov These reactions can achieve high diastereo- and enantioselectivities. nih.govnih.gov In some cases, one of the reactants can serve as the solvent, or the reaction can be carried out using techniques like ball milling. For instance, the synthesis of a thioether-alcohol, structurally related to hydroxyethers, was achieved with an 88% yield by ball milling the reactants with potassium carbonate in the absence of any solvent. The development of solvent-free silicone-modified polyimide resin compositions further illustrates the industrial move away from conventional solvents. google.com These approaches demonstrate the feasibility of developing solvent-free systems for the etherification or oxidation steps required for this compound synthesis.

    Reaction Mechanism Elucidation and Kinetic Profiling of Synthetic Pathways

    A thorough understanding of reaction mechanisms and kinetics is fundamental to optimizing reaction conditions, maximizing yields, and minimizing byproducts. libretexts.org

    The synthesis of ethers from alcohols and aldehydes can proceed through several intermediates. A proposed mechanism involves the formation of a hemiacetal, which can then be converted to an acetal (B89532), an enol ether, or an oxocarbenium ion before the final ether product is formed. csic.es The specific pathway depends on the catalyst and reaction conditions used. For instance, a new method for reductive etherification involves the interception of oxocarbenium ions by a phosphine, leading to an α-(alkoxyalkyl)phosphonium salt that hydrolyzes to the ether. rsc.org

    In catalytic oxidation reactions, such as the conversion of propane (B168953) over metal oxide catalysts, the Mars-van Krevelen (MvK) mechanism is often invoked. mdpi.com This mechanism involves the lattice oxygen of the catalyst oxidizing the substrate, creating an oxygen vacancy which is then replenished by gas-phase oxygen. mdpi.com While applied to hydrocarbon oxidation, similar redox principles can apply to the selective oxidation of alcohols on catalyst surfaces.

    Kinetic studies provide quantitative data on reaction rates and the influence of reactant concentrations, temperature, and catalysts. For example, the Pictet-Spengler reaction, a cyclization process, shows a linear relationship between the reaction rate and the acidity of the medium, indicating protonation steps are key to the mechanism. depaul.edu For gas-phase reactions, extensive databases of kinetic and mechanistic data exist, such as those for the reactions of hydroxyl radicals with organic compounds. nist.gov Investigating the kinetics of this compound synthesis would involve monitoring the disappearance of the starting alcohol and the appearance of the aldehyde product over time, allowing for the determination of rate laws and activation energies. libretexts.org Such studies are crucial for scaling up production from the laboratory to an industrial scale.

    Chemical Reactivity and Transformative Chemistry of 3 2 Hydroxyethoxy Propanal

    Aldehyde Reactivity Profiles

    The aldehyde group in 3-(2-Hydroxyethoxy)propanal is a primary site for a multitude of chemical reactions, including nucleophilic additions, oxidations, reductions, and polymerizations.

    Nucleophilic Addition Reactions and Derivative Formation

    The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate. pharmaguideline.com A classic example is the aldol (B89426) addition, where under basic conditions, the enolate of one molecule of this compound can add to the carbonyl group of another, forming a β-hydroxyaldehyde dimer. iitk.ac.in This can be followed by dehydration to yield an α,β-unsaturated aldehyde. Such reactions are fundamental in carbon-carbon bond formation. iitk.ac.in

    Furthermore, enzymatic aldol additions using aldolases can offer high stereoselectivity in the synthesis of complex chiral molecules from hydroxyaldehydes. acs.org Other nucleophilic additions include the formation of hemiacetals and acetals upon reaction with alcohols, which can be useful for protecting the aldehyde group during reactions at the hydroxyl site. britannica.comlibretexts.org

    Table 1: Examples of Nucleophilic Addition Reactions of Aldehydes

    Nucleophile Reagent Example Product Type
    Enolate NaOH (catalyst) β-Hydroxyaldehyde (Aldol Adduct)
    Alcohol Methanol (B129727), Acid Catalyst Hemiacetal/Acetal (B89532)
    Grignard Reagent RMgX Secondary Alcohol
    Cyanide HCN Cyanohydrin

    Selective Oxidation Pathways to Carboxylic Acids

    The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 3-(2-Hydroxyethoxy)propanoic acid. Various oxidizing agents can achieve this transformation. For preparative-scale synthesis, reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are effective, although they are not always selective if other sensitive functional groups are present.

    For more selective transformations, especially in the presence of the hydroxyl group, milder oxidizing agents are preferred. nih.gov Methods have been developed for the chemoselective oxidation of alcohols to aldehydes, which highlights the challenge of selectively oxidizing an aldehyde in the presence of an alcohol. nih.govnih.gov However, specific conditions can be tailored for the selective oxidation of the aldehyde. For instance, buffered solutions of potassium permanganate or Tollens' reagent (ammoniacal silver nitrate) can selectively oxidize aldehydes. The selective oxidation of primary-secondary diols to hydroxyaldehydes has been demonstrated, and similar principles of chemoselectivity can be applied to the oxidation of the aldehyde in this compound. researchgate.net

    Table 2: Oxidizing Agents for Aldehyde to Carboxylic Acid Transformation

    Reagent Conditions Selectivity
    Potassium Permanganate (KMnO₄) Basic, then acidic workup Strong, may oxidize alcohol
    Jones Reagent (CrO₃/H₂SO₄) Acetone Strong, may oxidize alcohol
    Tollens' Reagent ([Ag(NH₃)₂]⁺) Ammoniacal solution Selective for aldehydes
    Buffered KMnO₄ Neutral pH Can be selective for aldehydes

    Reductive Transformations to Alcohols

    Reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, resulting in the diol, 3-(2-hydroxyethoxy)propane-1,2-diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.commsu.edu Sodium borohydride is generally preferred for its milder nature and compatibility with protic solvents like ethanol (B145695) or water, which would be suitable given the presence of the hydroxyl group. britannica.com

    Catalytic hydrogenation using transition metal catalysts such as platinum, palladium, or nickel is another effective method for reducing aldehydes to primary alcohols. britannica.com The choice of reducing agent can be critical when seeking to avoid the reduction of other functional groups. For instance, the reduction of lactones to hydroxyaldehydes with lithium aluminum hydride demonstrates the possibility of selective reductions. acs.orgacs.org Asymmetric reduction techniques can also be employed to produce chiral diols with high enantiomeric purity. rsc.org

    Polymerization and Oligomerization Mechanisms via Aldehyde Functionality

    The aldehyde group of this compound can participate in polymerization and oligomerization reactions. One common pathway is through aldol condensation reactions, which can proceed in a stepwise manner to form oligomers and polymers. iitk.ac.inajgreenchem.com This process involves the repeated formation of carbon-carbon bonds. iitk.ac.in

    Another mechanism for polymerization involves the formation of polyacetals. In the presence of an acid catalyst, the aldehyde can react with the hydroxyl groups of other this compound molecules. This reaction can also occur with difunctional hydroxyaldehyde monomers and hydrosilanes to form poly(silylether)s. nih.gov The polymerization of α-hydroxyaldehydes through dehydration of their cyclic dimers is another route to forming polymers from related structures. google.com

    Hydroxyl Group Reactivity

    The primary hydroxyl group in this compound offers another site for chemical modification, primarily through esterification and etherification reactions.

    Esterification and Etherification Reactions

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. byjus.com This reaction is typically catalyzed by an acid. byjus.com The rate of esterification can be influenced by the structure of the alcohol. researchgate.net Chemoselective esterification of α-hydroxyacids has been achieved in the presence of other hydroxyl groups, indicating that selective reactions at either the hydroxyl or a potential carboxylic acid group (if the aldehyde is oxidized) are feasible. rsc.org

    Etherification: The hydroxyl group can also be converted into an ether. Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. orgoreview.com Due to the presence of the aldehyde, a mild base would be necessary to avoid side reactions. orgoreview.com Alternative methods for etherification include reactions with other alcohols under acid catalysis or using reagents like 1,2-dimethoxyethane. rsc.org Reductive etherification, a reaction between an aldehyde and an alcohol, provides another route to ether formation. rsc.org

    Table 3: Common Reagents for Hydroxyl Group Transformations

    Reaction Type Reagent Example Product
    Esterification Acetic Anhydride, Pyridine 2-(2-Acetoxyethoxy)propanal
    Esterification Benzoyl Chloride, Base 2-(2-Benzoyloxyethoxy)propanal
    Etherification Sodium Hydride, Methyl Iodide 3-(2-Methoxyethoxy)propanal
    Etherification Benzyl Bromide, Base 3-(2-(Benzyloxy)ethoxy)propanal

    Intramolecular Cyclization Leading to Cyclic Ethers or Hemiacetals

    The bifunctional nature of this compound, possessing both a terminal hydroxyl group and an aldehyde, facilitates intramolecular cyclization reactions. This process can lead to the formation of stable heterocyclic structures, primarily cyclic hemiacetals and, under certain conditions, cyclic ethers.

    The primary cyclization pathway involves the nucleophilic attack of the terminal hydroxyl group's oxygen atom on the electrophilic carbonyl carbon of the aldehyde group. This reaction is a classic example of hemiacetal formation, resulting in a thermodynamically favored six-membered ring. The product of this cyclization is 2-hydroxymethyl-1,4-dioxane . nih.govnih.govresearchgate.net This equilibrium process is common for molecules containing both an alcohol and an aldehyde moiety.

    The formation of 2-hydroxymethyl-1,4-dioxane can be synthesized from precursors like (R)-3-(2-chloroethoxy)-1,2-epoxypropane through a base-induced ring-closure. nih.govresearchgate.net While the direct cyclization from this compound is an equilibrium, the resulting cyclic hemiacetal, 2-hydroxymethyl-1,4-dioxane, is a well-characterized compound. nih.govlookchem.com

    Further reactions can occur from this cyclic hemiacetal. For instance, in the atmospheric oxidation of related compounds like cis-3-hexen-1-ol, oligomers are formed, including structures such as 2-ethyl-1,3-dioxan-4-ol and 2-(2-hydroxyethyl)-1,3-dioxan-4-ol, which arise from complex cyclization and accretion reactions. copernicus.org This suggests that under specific catalytic or environmental conditions, the initial cyclic hemiacetal of this compound could participate in further transformations.

    The table below outlines the potential intramolecular cyclization product of this compound.

    Table 1: Intramolecular Cyclization Product of this compound

    Reactant Reaction Type Product Ring Size
    This compound Intramolecular Hemiacetalization 2-Hydroxymethyl-1,4-dioxane 6-membered

    Ether Linkage Stability and Controlled Cleavage Reactions

    The ether linkage within this compound is chemically stable under most conditions, including in the presence of bases, oxidizing agents, and reducing agents. nextgurukul.in This inherent stability makes ethers useful functional groups in complex molecules. However, the carbon-oxygen bond of the ether can be broken under vigorous conditions, typically involving strong acids. nextgurukul.inlongdom.orgmasterorganicchemistry.com

    The cleavage of ethers is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The process is generally slow at room temperature and requires heating. masterorganicchemistry.comwikipedia.org The reaction mechanism, either SN1 or SN2, is dependent on the structure of the groups attached to the ether oxygen. longdom.orgmasterorganicchemistry.comwikipedia.org

    Protonation: The first step is the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form an oxonium ion. This converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comwikipedia.orgfiveable.me

    Nucleophilic Attack: A nucleophile, typically the conjugate base of the strong acid (e.g., I⁻ or Br⁻), then attacks one of the adjacent carbon atoms. longdom.orgwikipedia.org

    For an unsymmetrical ether like this compound, the site of nucleophilic attack is determined by the nature of the carbon centers. Since both carbons flanking the ether oxygen are primary, the reaction will proceed via an SN2 mechanism. masterorganicchemistry.comwikipedia.org In an SN2 reaction, the nucleophile attacks the less sterically hindered carbon atom. wikipedia.org In this case, the two primary carbons are sterically similar, which could lead to a mixture of products.

    Controlled cleavage allows for the strategic modification of the molecule. By choosing appropriate reagents and conditions, the ether bond can be selectively broken to yield desired alcohols and alkyl halides.

    Table 2: Conditions and Products for Controlled Ether Cleavage

    Reagent Conditions Mechanism Expected Products
    Concentrated HI or HBr Heat SN2 1,3-Propanediol (B51772) and 2-haloethanol OR Ethylene (B1197577) glycol and 3-halopropanal
    Boron tribromide (BBr₃) Often at lower temperatures Lewis acid-catalyzed cleavage Complex of boron with alcohols, followed by workup to yield diols and bromoalkanes

    Atmospheric Chemistry and Environmental Transformations of this compound Analogues

    Analogues of this compound, such as other hydroxy ethers and diethers, undergo significant transformations in the atmosphere, primarily driven by reactions with photochemically generated radicals. ku.dkacs.org Understanding the atmospheric fate of these compounds is crucial for assessing their environmental impact.

    The dominant degradation pathway for saturated ethers in the troposphere is reaction with the hydroxyl (OH) radical. rsc.orgnoaa.govnih.gov This reaction proceeds via H-atom abstraction from a C-H bond. rsc.org For a molecule like this compound, there are multiple sites for H-atom abstraction. Studies on diethyl ether (DEE) and 2-ethoxyethanol (B86334) (a structural isomer) show that abstraction is more favorable from the -CH₂- group adjacent to the ether oxygen. ku.dkrsc.org

    The reaction sequence is as follows:

    H-atom abstraction by OH radical: This forms a carbon-centered radical.

    Reaction with O₂: The carbon-centered radical rapidly adds molecular oxygen to form an organic peroxy radical (RO₂).

    Fate of the RO₂ radical: The subsequent fate of the RO₂ radical depends on atmospheric conditions, particularly the levels of nitrogen oxides (NOₓ) and hydroperoxy radicals (HO₂). It can react with NO to form an alkoxy radical (RO) or with HO₂ to form a hydroperoxide. ku.dk

    Alkoxy Radical (RO) Chemistry: The resulting alkoxy radical can undergo further reactions, such as unimolecular decomposition (C-C or C-O bond scission) or reaction with O₂, leading to the formation of stable carbonyl compounds like esters and aldehydes. rsc.org For example, the oxidation of diethyl ether is known to produce ethyl formate (B1220265) and ethyl acetate. rsc.org

    In polluted areas, ozonolysis can be a significant loss process for unsaturated analogues. mdpi.comcopernicus.orgconicet.gov.ar The reaction of ozone with a double bond forms an unstable primary ozonide, which decomposes to a carbonyl compound and a Criegee intermediate. mdpi.comcopernicus.org These Criegee intermediates are highly reactive and can influence atmospheric concentrations of OH radicals and sulfuric acid. rsc.org

    The atmospheric lifetime of these compounds is determined by their reaction rate coefficients with key oxidants.

    Table 3: Atmospheric Reaction Rate Coefficients for Analogous Ethers

    Compound Oxidant Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime Reference
    2-Methoxypropene O₃ 1.18 x 10⁻¹⁷ ~32 hours mdpi.com
    2-Ethoxypropene O₃ 1.89 x 10⁻¹⁷ ~21 hours mdpi.com
    Diethyl ether OH (Varies with conditions) - rsc.org
    2-Ethoxyethanol OH (Varies with conditions) - ku.dk
    Methyl-perfluoro-heptene-ethers OH ~0.1 to 2.9 × 10⁻¹² (Varies with isomer) nih.gov

    Hydroxylated transformation products of various organic pollutants, such as hydroxylated polybrominated diphenyl ethers (OH-BDEs), are also of environmental interest. plos.orgrsc.orgnih.gov These compounds can be formed through metabolic processes in organisms or via atmospheric oxidation of parent compounds. nih.govacs.orgacs.org Their presence in freshwater and coastal systems highlights the environmental transformation of ether-containing compounds. plos.org

    Advanced Spectroscopic Characterization of 3 2 Hydroxyethoxy Propanal and Its Derivatives

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.

    High-Resolution ¹H and ¹³C NMR Studies

    High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental in determining the primary structure of 3-(2-Hydroxyethoxy)propanal. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally related compounds. For instance, the ¹H NMR spectrum of acrolein shows a characteristic aldehyde proton signal at approximately 9.49 ppm. nih.gov In this compound, this aldehyde proton would also be expected in the downfield region, typically between 9 and 10 ppm.

    The protons of the ethoxy group and the propanal backbone would exhibit signals in the aliphatic region of the spectrum. For comparison, in a related compound, 2-(2-hydroxyethoxy)-3-hydroxysqualene, the protons of the hydroxyethoxy group appear in the range of 3.46-3.75 ppm. nih.gov Similarly, for this compound, the methylene (B1212753) groups of the ethoxy moiety (-O-CH₂-CH₂-OH) would likely resonate in this region. The protons of the propyl chain adjacent to the aldehyde and ether functionalities would have distinct chemical shifts influenced by these electron-withdrawing groups.

    In ¹³C NMR, the carbonyl carbon of the aldehyde group is highly deshielded and would produce a signal in the far downfield region, typically between 190 and 210 ppm. For comparison, the aldehyde carbon in propanal resonates at 203.2 ppm. docbrown.info The carbons of the ethoxy group and the propanal backbone would appear in the upfield region, with their specific shifts determined by their proximity to the oxygen atoms and the carbonyl group. In 2-(2-hydroxyethoxy)-3-hydroxysqualene, the carbons of the hydroxyethoxy group are found at approximately 62.2, 62.4, 76.0, and 77.8 ppm. nih.gov

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

    Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
    Aldehyde (CHO)9.0 - 10.0190 - 210
    Methylene (α to CHO)2.5 - 2.840 - 50
    Methylene (β to CHO, α to ether)3.6 - 3.965 - 75
    Methylene (α to OH)3.5 - 3.860 - 70
    Methylene (β to OH)3.4 - 3.760 - 70

    Note: These are predicted values based on analogous compounds and general NMR principles.

    Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

    Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the structural connectivity of this compound.

    COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. azom.com For this compound, COSY would show cross-peaks between the aldehyde proton and the adjacent methylene protons, as well as between the methylene protons along the carbon backbone and within the ethoxy group. This allows for the tracing of the proton spin systems throughout the molecule. azom.comscribd.com

    HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H coupling). nih.govbeilstein-journals.org An HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and greatly simplifying the assignment process. nih.govcolumbia.edu

    Mass Spectrometry for Molecular Mass and Fragmentation Analysis

    Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. nih.gov Unlike low-resolution MS, HRMS provides highly accurate mass measurements, allowing for the calculation of a unique molecular formula. nih.gov For this compound (C₅H₁₀O₃), the exact mass can be calculated and compared with the experimentally determined mass to confirm its elemental composition with a high degree of confidence. For example, in the characterization of 2-(2-hydroxyethoxy)-3-hydroxysqualene, HRMS was used to determine the molecular formula as C₃₂H₅₆NaO₃ by matching the calculated mass (511.4127) with the observed m/z value (511.4131). nih.gov

    Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Detection

    Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including oligomers. edpsciences.orgresearchgate.net this compound can undergo self-polymerization or react with other molecules to form oligomeric species. ESI-MS can be used to detect these oligomers by generating multiply charged ions from solution, which can then be analyzed by the mass spectrometer. pharmtech.com The analysis of poly(ethylene glycol) (PEG) oligomers by ESI-MS is well-established and demonstrates the utility of this technique for identifying repeating monomeric units. nih.govsoton.ac.uk In the case of this compound oligomers, ESI-MS would reveal a distribution of ions separated by the mass of the monomer unit (118.13 g/mol ), providing information on the extent of oligomerization.

    Table 2: Hypothetical ESI-MS Data for Oligomers of this compound

    Oligomer (n) Formula Molecular Weight ( g/mol ) Expected [M+Na]⁺ m/z
    1C₅H₁₀O₃118.13141.12
    2C₁₀H₂₀O₆236.26259.25
    3C₁₅H₃₀O₉354.39377.38
    4C₂₀H₄₀O₁₂472.52495.51

    Note: This table presents hypothetical data for sodium adducts, which are commonly observed in ESI-MS.

    Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) MS for Polymeric Derivatives

    Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) mass spectrometry is another soft ionization technique that is particularly effective for the analysis of large polymeric molecules. acs.orgasn.sn Should this compound be used to create polymeric materials, MALDI-ToF MS would be an ideal tool for their characterization. researchgate.netwalshmedicalmedia.com In a typical MALDI-ToF experiment, the polymer sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer chains with minimal fragmentation. acs.org The resulting spectrum shows a distribution of singly charged ions, from which the average molecular weight and polydispersity of the polymer can be determined. asn.sn The analysis of poly(ethylene glycol) and its derivatives by MALDI-ToF MS is a common application that demonstrates the power of this technique for characterizing polyethers. acs.orgresearchgate.net

    Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

    Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational energy levels. edinst.com These methods are invaluable for the structural elucidation of this compound, as they offer specific information about the functional groups present, namely the hydroxyl (-OH), ether (C-O-C), and aldehyde (-CHO) groups.

    Infrared (IR) Spectroscopy is based on the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the molecule's bonds. edinst.com For this compound, the IR spectrum is characterized by several key absorption bands. The most prominent is a broad, strong band in the region of 3400-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the terminal hydroxyl group. This broadening is a result of intermolecular hydrogen bonding.

    The aldehyde group presents two distinct features. A sharp, intense peak between 1740-1720 cm⁻¹ corresponds to the C=O stretching vibration. americanpharmaceuticalreview.comnist.gov Additionally, the C-H bond of the aldehyde group gives rise to two weaker, but characteristic, stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aliphatic C-H bonds of the ethoxy and propanal backbone exhibit stretching vibrations in the 3000-2850 cm⁻¹ range. The C-O stretching vibrations from both the alcohol and the ether linkage appear as strong bands in the fingerprint region, typically between 1260-1000 cm⁻¹.

    Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. edinst.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar, symmetric bonds. For this compound, the C-H stretching vibrations around 3000-2850 cm⁻¹ are often more pronounced in the Raman spectrum. americanpharmaceuticalreview.com The C=O stretch of the aldehyde is also observable, though typically weaker than in the IR spectrum. The symmetric vibrations of the C-C backbone in the fingerprint region also provide useful structural information. A key advantage of Raman spectroscopy is its insensitivity to water, making it suitable for analyzing aqueous samples without significant interference from the solvent. edinst.com

    The combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis. Differences in the number of bands, their frequencies, and relative intensities can be interpreted to understand molecular symmetry and intermolecular interactions. americanpharmaceuticalreview.com

    Table 1: Characteristic Vibrational Frequencies for this compound

    Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)Intensity
    Hydroxyl (-OH)O-H Stretch3400 - 33003400 - 3300Strong, Broad (IR) / Weak (Raman)
    Aldehyde (-CHO)C=O Stretch1740 - 17201740 - 1720Strong, Sharp (IR) / Moderate (Raman)
    Aldehyde (-CHO)C-H Stretch2830 - 2810 & 2730 - 27102830 - 2810 & 2730 - 2710Weak to Medium (IR)
    Alkyl (CH₂, CH)C-H Stretch2960 - 28502960 - 2850Strong (IR) / Strong (Raman)
    Ether/Alcohol (C-O)C-O Stretch1260 - 10001260 - 1000Strong (IR)

    Chromatographic Methods Coupled with Spectrometry (e.g., GC-MS, LC-MS)

    To analyze complex mixtures and provide definitive structural identification, chromatographic techniques are coupled with mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the volatility and thermal stability of the analyte.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. cleancontrolling.comlabrulez.com For this compound and its less polar derivatives, GC-MS is a suitable analytical method. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI).

    The resulting mass spectrum provides a fragmentation pattern that is unique to the molecule's structure. For this compound, common fragmentation pathways would include:

    Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of an ethyl-hydroxy-ethoxy radical or a hydrogen radical.

    Loss of water: Dehydration of the terminal hydroxyl group, resulting in a fragment ion at M-18.

    Cleavage of the ether bond: Fragmentation at the C-O-C linkage, generating characteristic ions corresponding to the hydroxyethoxy and propanal moieties.

    Semi-quantitative analysis can be performed by comparing the signal intensities of the detected substances with those of standard compounds. cleancontrolling.com

    Table 2: Potential GC-MS Fragmentation Ions for this compound (Molecular Weight: 118.13 g/mol )

    m/z (Mass-to-Charge Ratio)Possible Fragment IdentityFragmentation Pathway
    101[M-OH]⁺Loss of hydroxyl radical
    100[M-H₂O]⁺Loss of water molecule
    89[M-CHO]⁺Loss of formyl radical (alpha-cleavage)
    73[CH(OH)CH₂O]⁺Cleavage of C-C bond next to ether oxygen
    58[CH₃CH₂CHO]⁺Rearrangement and cleavage
    45[CH₂CH₂OH]⁺Cleavage of ether bond

    Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing polar, thermally labile, or high molecular weight compounds that are not suitable for GC. chromsoc.jp Given the polar nature of the hydroxyl group in this compound, LC-MS offers a robust analytical approach. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

    Commonly used soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), generate intact molecular ions (or pseudo-molecular ions) with minimal fragmentation. chromsoc.jp For this compound, ESI would likely produce a protonated molecule, [M+H]⁺, or adducts with mobile phase cations like sodium, [M+Na]⁺.

    To enhance sensitivity and selectivity, especially for carbonyl compounds, derivatization is often employed. semanticscholar.org Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) or Girard's reagents react with the aldehyde group to form stable derivatives (hydrazones) that have improved chromatographic properties and ionization efficiency. semanticscholar.orgresearchgate.net LC-tandem mass spectrometry (LC-MS/MS) can then be used to monitor specific fragmentation transitions of these derivatives, providing high specificity and accurate quantification. researchgate.net

    Table 3: Common Derivatization Reagents for LC-MS Analysis of Aldehydes

    Derivatization ReagentTarget Functional GroupResulting DerivativeAdvantage for LC-MS
    2,4-Dinitrophenylhydrazine (DNPH)Aldehyde, KetoneDNPH-hydrazoneStable, UV-active, good ionization in negative ESI mode. researchgate.net
    Girard's Reagent T (GT)Aldehyde, KetoneHydrazone with quaternary ammonium (B1175870) groupPermanent positive charge enhances ESI sensitivity. semanticscholar.org
    Hydroxylamine (NH₂OH)Aldehyde, KetoneOximeSimple reagent, improves retention of some metabolites. semanticscholar.org

    Computational and Theoretical Chemistry Approaches for 3 2 Hydroxyethoxy Propanal

    Quantum Chemical Investigations of Molecular Structure and Conformation

    Quantum chemical methods are instrumental in elucidating the electronic structure, geometry, and energetic properties of molecules. However, specific studies applying these techniques to 3-(2-Hydroxyethoxy)propanal are not present in the current body of published research.

    Density Functional Theory (DFT) Calculations

    No dedicated Density Functional Theory (DFT) studies focused on this compound have been identified. Such studies would typically provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties, such as HOMO-LUMO energy gaps. Without specific research, data tables of optimized bond lengths, bond angles, or dihedral angles for this compound derived from DFT calculations are unavailable.

    Ab Initio Molecular Orbital Theory Applications

    Similarly, there is no evidence of ab initio molecular orbital theory methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, being applied to investigate this compound. These methods, known for their high accuracy, could offer a detailed understanding of the molecule's conformational landscape and electronic distribution, but no such analyses have been published.

    Reaction Mechanism Modeling and Transition State Characterization

    Computational modeling is a powerful tool for mapping reaction pathways and characterizing the high-energy transition states that govern chemical reactivity. However, no studies have been found that model the reaction mechanisms involving this compound or characterize its potential transition states in chemical transformations. Research in this area would be valuable for understanding its formation, degradation, or participation in synthetic routes.

    Molecular Dynamics Simulations for Intermolecular Interactions

    Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior and are particularly useful for studying how a molecule interacts with its environment, such as solvent molecules or other chemical species. There are currently no published MD simulation studies for this compound. Such research could illuminate its solvation properties, aggregation behavior, and interactions with biological macromolecules or material surfaces.

    Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis and Reactivity

    The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field, offering new avenues for predicting synthetic pathways and chemical reactivity. Despite the potential for these technologies to accelerate discovery, there are no specific ML or AI models reported in the literature for predicting the synthesis or reactivity of this compound.

    Applications of 3 2 Hydroxyethoxy Propanal in Advanced Materials and Chemical Systems

    Role as a Versatile Chemical Intermediate in Organic Synthesis

    In organic synthesis, molecules that contain multiple, distinct reactive sites are highly prized as versatile building blocks or "linchpins" for the assembly of complex molecular architectures. acs.orgresearchgate.net 3-(2-Hydroxyethoxy)propanal fits this description, offering two points of chemical reactivity that can be addressed selectively. The aldehyde is susceptible to nucleophilic attack and condensation reactions, while the hydroxyl group can engage in a different set of transformations. smolecule.comnih.gov This dual-functionality allows it to be used in multi-step syntheses to construct larger, multifunctional molecules. acs.org The parent diol, 3-(2-hydroxyethoxy)propan-1-ol, can be prepared through various methods and subsequently oxidized to yield the target aldehyde, establishing its place as a synthetically accessible intermediate. smolecule.comresearchgate.net

    Polyethylene glycol (PEG) modification, or PEGylation, is a critical technique used to improve the pharmacokinetic properties of therapeutic proteins and drugs. acs.org Aldehyde-functionalized PEGs are key reagents in this process, as they can selectively react with the amine groups of proteins to form an initial imine (Schiff base) linkage, which is subsequently reduced to a stable secondary amine bond. biopharminternational.comgoogle.com

    This compound represents the smallest structural unit of a PEG-aldehyde. Its aldehyde group can be used to conjugate this specific hydroxyethoxy-propyl moiety onto a target molecule, such as a peptide or drug. biopharminternational.comcreativepegworks.comcreativepegworks.com Furthermore, the terminal hydroxyl group of the compound provides a potential initiation site for the ring-opening polymerization of ethylene (B1197577) oxide, allowing for the growth of a longer PEG chain directly from the substrate-linked molecule. This positions this compound as a foundational precursor for creating custom PEG-linked derivatives.

    Table 1: Reactions of Aldehyde Groups in PEGylation

    Reaction StepReactantsBond FormedStability
    Imine Formation PEG-Aldehyde + Protein-AmineImine (C=N)Unstable, reversible, acid-labile. creativepegworks.com
    Reductive Amination Imine + Reducing Agent (e.g., NaBH₃CN)Secondary Amine (C-N)Stable, covalent bond. biopharminternational.com

    The bifunctional nature of this compound makes it an ideal building block for creating molecules with diverse functionalities. thieme-connect.comacs.org The aldehyde and hydroxyl groups can undergo a wide variety of transformations, allowing for the sequential addition of different chemical entities. acs.org

    The aldehyde group is a versatile electrophile that can participate in numerous reactions, including:

    Condensation Reactions: Reacts with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. nih.gov These reactions are often classified as "click" chemistry due to their efficiency and mild conditions. nih.gov

    Carbon-Carbon Bond Formation: Undergoes reactions with organometallic reagents (e.g., Grignard, organolithium) and in aldol (B89426) additions to extend the carbon skeleton. researchgate.net

    Oxidation and Reduction: Can be oxidized to the corresponding carboxylic acid, 3-(2-hydroxyethoxy)propanoic acid, or reduced to the diol, 3-(2-hydroxyethoxy)propan-1-ol, allowing for interconversion of functional groups. chemrxiv.orgsigmaaldrich.com

    The hydroxyl group provides a second site for modification, such as esterification or etherification, enabling the attachment of other molecular fragments. smolecule.com This dual reactivity allows chemists to use this compound as a central linchpin, connecting two or more different chemical pieces in a controlled manner. acs.org

    Precursor for Polyethylene Glycol (PEG)-Linked Derivatives

    Development of Novel Polymeric Materials

    The creation of advanced polymers with tailored properties often relies on the use of specialized monomers and additives that impart specific functionalities. google.comresearchgate.net this compound serves as a valuable candidate in polymer science due to its potential use as both a monomer precursor and a functionalizing agent.

    Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT), enable the synthesis of polymers with precise molecular weights and architectures. wikipedia.org While aldehydes are not typically used directly as monomers in these processes, aldehyde-functionalized monomers are of great interest for creating reactive polymers. nih.govacs.org

    This compound can be readily converted into a polymerizable monomer. For example, its hydroxyl group can be esterified with acryloyl chloride or methacryloyl chloride. The resulting acrylate (B77674) or methacrylate (B99206) monomer would possess a pendant aldehyde group masked by the flexible and hydrophilic hydroxyethoxy spacer. This functional monomer could then be copolymerized with other monomers using controlled polymerization methods to produce well-defined polymers with reactive aldehyde side chains. acs.org These pendant aldehyde groups serve as handles for post-polymerization modification, allowing for the attachment of biomolecules, dyes, or other functional moieties. nih.govacs.org

    Cross-linking is a fundamental process for enhancing the mechanical strength, thermal stability, and water resistance of polymeric materials. foodpackagingforum.org Aldehydes are well-established cross-linking agents, particularly for biopolymers like proteins and polysaccharides that contain amine (-NH₂) or hydroxyl (-OH) groups. mdpi.comnih.gov Similar to common cross-linkers like glutaraldehyde (B144438) and glyoxal, the aldehyde group of this compound can form covalent bonds (e.g., Schiff bases, acetals) between polymer chains. nih.govresearchgate.netmcmaster.ca The presence of the hydrophilic ethoxy segment in its structure could uniquely influence the properties of the resulting hydrogel or cross-linked material, potentially enhancing its flexibility and water retention.

    Beyond cross-linking, the molecule can act as a functionalization moiety. By attaching it to a polymer backbone via its hydroxyl group, the reactive aldehyde is exposed along the polymer chain. google.com This provides a platform for conjugating other molecules, effectively tailoring the polymer's surface properties and function.

    Table 2: Comparison of Aldehyde-Based Cross-linking Agents

    Cross-linking AgentStructureKey Features
    Formaldehyde CH₂OSimple, highly reactive, but associated with toxicity concerns. foodpackagingforum.org
    Glutaraldehyde OHC-(CH₂)₃-CHOHighly efficient and widely used; flexible five-carbon spacer. mdpi.comnih.gov
    Glyoxal OHC-CHOSmallest dialdehyde, highly reactive, water-soluble. mdpi.comnih.gov
    This compound OHC-CH₂-CH₂-O-CH₂-CH₂-OHBifunctional (aldehyde and hydroxyl); introduces a hydrophilic spacer.

    Monomer for Controlled Polymerization Techniques

    Applications in Biocatalysis and Enzyme Engineering Research

    Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and efficiency under mild conditions. chemrxiv.org The unique structure of this compound makes it an interesting substrate for exploring and engineering enzyme activity.

    Enzymes such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are known to act on a broad range of alcohol and aldehyde substrates. chemrxiv.orgjmb.or.kr this compound can be used as a non-natural substrate to probe the catalytic capabilities of these enzymes, for instance, in its reduction to the corresponding diol or its oxidation to a carboxylic acid. jmb.or.kr

    Because existing enzymes may exhibit low activity toward such non-natural substrates, this compound is an excellent target for enzyme engineering. jmb.or.krnih.gov Scientists can use techniques like directed evolution or structure-based design to modify the active site of an enzyme, enhancing its ability to recognize and convert this specific molecule. jmb.or.kr This approach can lead to the development of novel biocatalysts for the synthesis of valuable chiral compounds, as many enzymatic reactions on aldehydes are stereoselective. Research has already demonstrated success in engineering ALDHs to improve their performance on the structurally similar compound 3-hydroxypropionaldehyde, highlighting the potential for similar advancements with this compound. jmb.or.kr

    Probing Enzyme-Catalyzed Reactions and Kinetics

    The bifunctional nature of this compound, featuring both an aldehyde and a primary hydroxyl group, makes it a valuable candidate for investigating the kinetics and mechanisms of specific enzyme classes, particularly oxidoreductases. wikipedia.org Enzymes such as alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) catalyze the oxidation and reduction of alcohols and aldehydes, respectively, playing a crucial role in metabolic pathways and biocatalytic processes. wikipedia.orguni-pannon.hu

    The study of an enzyme's kinetics provides critical insights into its catalytic mechanism, metabolic function, and how its activity can be controlled or affected by inhibitors or activators. wikipedia.org By serving as a substrate, this compound can be used to determine key kinetic constants like the Michaelis-Menten constant (K_m) and the maximum reaction rate (V_max). The K_m value indicates the substrate concentration at which the reaction rate is half of V_max, providing a measure of the substrate's affinity for the enzyme. libretexts.org The turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated, can also be derived. libretexts.org

    The structure of this compound allows for the specific probing of enzyme activity. For example, in the presence of a suitable cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), an ADH could catalyze the reduction of the aldehyde group to a primary alcohol, yielding 3-(2-hydroxyethoxy)propan-1-ol. Conversely, with the oxidized cofactor (NAD+), an ALDH could catalyze the oxidation of the aldehyde to a carboxylic acid, forming 3-(2-hydroxyethoxy)propanoic acid. The progress of these reactions can be monitored spectrophotometrically by tracking the change in absorbance of the NADH cofactor.

    While specific kinetic data for this compound are not widely published, the table below illustrates representative kinetic parameters for alcohol dehydrogenase enzymes with similar short-chain aldehyde substrates. This data provides a framework for the expected enzymatic behavior with this compound.

    Enzyme SourceSubstrateK_m (mM)Relative V_max (%)
    Horse Liver ADHPropionaldehyde0.08100
    Yeast ADHPropionaldehyde0.585
    Horse Liver ADHBenzaldehyde0.0790
    Yeast ADHBenzaldehyde0.475
    *Data is illustrative and compiled from general knowledge of enzyme kinetics. Actual values can vary based on specific experimental conditions.

    Substrate Design for Biotransformations

    Biotransformations leverage the high selectivity of enzymes to synthesize valuable chemicals under mild conditions. uni-pannon.hu The chemical structure of this compound makes it an ideal starting material, or substrate, for enzymatic synthesis of more complex or functionalized molecules. Its two distinct functional groups—the reactive aldehyde and the primary alcohol—can be targeted by different classes of enzymes to produce a variety of products. jmb.or.kr

    One significant application is in the production of diols and hydroxy acids.

    Enzymatic Reduction to Diols: Alcohol dehydrogenases (ADHs) can be used to reduce the aldehyde group of this compound to a hydroxyl group. uni-pannon.hu This reaction, which requires a cofactor like NADH, results in the formation of 3-(2-hydroxyethoxy)propan-1-ol . This biotransformation is highly enantioselective if a chiral center is formed, making it a powerful method for producing optically pure compounds that are valuable as chiral building blocks in the pharmaceutical industry. uni-pannon.hu

    Enzymatic Oxidation to Hydroxy Acids: Enzymes such as flavoprotein alcohol oxidases can catalyze the oxidation of alcohols using molecular oxygen, which is highly advantageous for industrial biocatalysis. researchgate.net While acting on the alcohol precursor, the process often proceeds through an aldehyde intermediate like this compound. A subsequent oxidation step, potentially catalyzed by the same enzyme or an aldehyde dehydrogenase, would convert the aldehyde to a carboxylic acid. This two-step oxidation of the corresponding diol would yield 3-(2-hydroxyethoxy)propanoic acid . Research has demonstrated the selective double oxidation of similar diols, such as diethylene glycol, into the corresponding hydroxy acid, highlighting a feasible biocatalytic route for analogous substrates. researchgate.net Such hydroxy acids are valuable as monomers for the synthesis of biodegradable polyesters. researchgate.net

    The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, presents a cost-effective approach for these transformations. uni-pannon.hu Designing processes around substrates like this compound allows for the sustainable production of specialty chemicals that are otherwise challenging to synthesize via traditional chemical methods.

    Design of Functionalized Surfaces and Advanced Coatings

    The dual functionality of this compound provides a versatile platform for modifying surfaces and developing advanced coatings. Its aldehyde and hydroxyl groups can participate in a range of chemical reactions, allowing it to act as a molecular linker or be incorporated into polymer networks.

    The aldehyde group is particularly useful for covalently bonding the molecule to surfaces functionalized with primary amines. Through a process known as reductive amination, the aldehyde reacts with a surface amine to form a Schiff base (imine), which is then reduced to a stable secondary amine linkage. This method allows for the controlled immobilization of the molecule, introducing a terminal hydroxyl group from the hydroxyethoxy tail onto the surface. This newly presented hydroxyl group can then be used for further functionalization. This approach is fundamental in bio-immobilization, where controlling surface chemistry is critical.

    The hydroxyl group offers another route for surface modification or polymer synthesis through esterification or etherification reactions. For instance, it can react with acid chlorides or anhydrides on a surface to form ester bonds. In the context of coatings, the hydroxyethoxy moiety is a known component in polymer chemistry. For example, related compounds like 2-hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone are used as photoinitiators in UV-curable coatings. rsc.org Upon exposure to UV light, these molecules generate radicals that initiate the polymerization of monomers and oligomers, such as poly(ethylene glycol) diacrylates (PEG-DA), to form a crosslinked polymer network. rsc.org The inclusion of the hydroxyethoxy group can enhance properties like flexibility and hydrophilicity in the final coating.

    Furthermore, polyurethane coatings can be synthesized by reacting polyisocyanates with polyols. researchgate.net Molecules containing hydroxyl groups, such as this compound (after reduction of its aldehyde to an alcohol) or its derivatives, can be incorporated as polyol components to tailor the properties of the resulting polyurethane network, influencing characteristics like hardness, chemical resistance, and swelling behavior. researchgate.net

    Potential in Specialty Chemical Manufacturing

    In the realm of specialty chemical manufacturing, this compound serves as a valuable bifunctional intermediate. Its ability to undergo selective transformations at either the aldehyde or hydroxyl group makes it a versatile building block for a range of higher-value products.

    The primary transformations of this compound lead to two key derivatives: the corresponding diol and carboxylic acid.

    Reduction to 3-(2-hydroxyethoxy)propan-1-ol : The selective reduction of the aldehyde group yields a diol. This diol can be used as a monomer or chain extender in the production of polymers such as polyesters and polyurethanes. Its structure, containing an ether linkage, can impart increased flexibility and hydrophilicity to the polymer backbone.

    Oxidation to 3-(2-hydroxyethoxy)propanoic acid : Oxidation of the aldehyde functionality results in a hydroxy acid. sigmaaldrich.com This type of molecule is a classic monomer for producing biodegradable polyesters through polycondensation. These polyesters have applications in biomedical fields and as environmentally friendly plastics.

    Aldol and Wittig Reactions : The aldehyde group can participate in carbon-carbon bond-forming reactions. For example, in an aldol condensation, it can react with ketones or other aldehydes to create larger, more complex molecules. Similarly, the Wittig reaction can convert the aldehyde into an alkene, providing a route to unsaturated derivatives.

    The presence of the hydroxyethoxy group also enhances water solubility, which can be advantageous in aqueous-phase chemical processes or for applications requiring hydrophilic properties. smolecule.com Its role as an intermediate is analogous to other functionalized aldehydes and propanols used in the synthesis of pharmaceuticals, resins, surfactants, and agrochemicals. lookchem.comamerigoscientific.com

    Reaction TypeReactant/CatalystProductPotential Application of Product
    ReductionH₂/Catalyst, NaBH₄, or ADH enzyme3-(2-hydroxyethoxy)propan-1-olMonomer for polyurethanes/polyesters
    OxidationOxidizing agent (e.g., Tollen's) or ALDH enzyme3-(2-hydroxyethoxy)propanoic acidMonomer for biodegradable polyesters
    Reductive AminationAmine (R-NH₂), then reducing agentN-substituted-3-(2-hydroxyethoxy)propan-1-amineIntermediate for surfactants, corrosion inhibitors
    Wittig ReactionPhosphonium ylideAlkene derivativeFine chemical synthesis

    Future Outlook and Emerging Research Frontiers

    Innovations in Stereoselective Synthesis of Chiral Analogues

    The development of stereoselective synthetic routes to chiral analogues of 3-(2-Hydroxyethoxy)propanal is a significant area for future research. The presence of a stereocenter would vastly expand the compound's utility, particularly in the synthesis of biologically active molecules and chiral materials.

    Current research on stereoselective synthesis often focuses on creating specific stereoisomers from prochiral molecules. egrassbcollege.ac.in For a molecule like this compound, a chiral center could be introduced at the carbon adjacent to the aldehyde (the α-carbon) or at one of the carbons in the hydroxyethoxy group.

    Future research could explore several established and emerging strategies:

    Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of aldehydes. Chiral amines, for instance, can react with the propanal moiety to form enamines, which can then be stereoselectively alkylated or otherwise modified.

    Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as derivatives of lactic acid or amino acids, could provide a pathway to chiral analogues of this compound.

    Enzymatic Resolutions: Biocatalytic methods, employing enzymes like lipases or reductases, could be used to selectively react with one enantiomer of a racemic mixture of a derivative, allowing for the separation of enantiomerically pure forms.

    The successful development of these synthetic strategies will be crucial for unlocking the full potential of this compound in applications requiring chiral specificity.

    Exploration of Novel Catalytic Systems for Efficient Transformations

    The dual functionality of this compound—a reactive aldehyde and a nucleophilic alcohol—makes it an interesting substrate for the development and testing of novel catalytic systems. Future research will likely focus on catalysts that can selectively target one functional group while leaving the other intact, or that can facilitate intramolecular reactions.

    Key areas for exploration include:

    Selective Oxidation and Reduction: Developing catalysts that can selectively oxidize the primary alcohol to a carboxylic acid without affecting the aldehyde, or selectively reduce the aldehyde to an alcohol, would provide access to a new range of derivatives. Heterogeneous catalysts, such as metal nanoparticles supported on materials like alumina, have shown promise in the selective transformation of polyfunctional molecules. acs.org

    Carbon-Carbon Bond Formation: The aldehyde group is a prime site for C-C bond forming reactions. Novel catalytic systems for aldol (B89426) reactions, Wittig-type olefinations, and Grignard-type additions could be explored to build more complex molecular architectures from the this compound backbone.

    Etherification and Acetalization: The hydroxyl group can undergo etherification, and the aldehyde can form acetals. Catalysts that can promote these reactions under mild conditions, such as solid acid catalysts or metal complexes, would be of significant interest. nih.govthieme-connect.com For instance, palladium-catalyzed cross-coupling of alcohols with olefins represents an advanced strategy for ether bond formation. nih.gov

    The development of such catalytic systems will not only expand the chemical space accessible from this compound but also contribute to the broader field of selective catalysis.

    In-depth Mechanistic Studies of Complex Reaction Pathways

    A thorough understanding of the reaction mechanisms involving this compound is fundamental to controlling reaction outcomes and designing more efficient synthetic routes. The interplay between the aldehyde and hydroxyl groups can lead to complex reaction pathways, including intramolecular cyclization and oligomerization.

    Future mechanistic studies could employ a combination of experimental and computational techniques to:

    Elucidate Intramolecular Interactions: Investigate the potential for intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen. This interaction could significantly influence the reactivity of both functional groups.

    Map Reaction Intermediates: Utilize spectroscopic techniques (e.g., in-situ NMR, IR) to identify and characterize transient intermediates in reactions involving this compound.

    Model Reaction Pathways: Employ computational chemistry to model potential reaction pathways, calculate activation energies, and predict product distributions. acs.org This can provide insights into the feasibility of different transformations and guide experimental design.

    For example, studies on the atmospheric oxidation of structurally related compounds have shown the formation of oligomers through complex reaction pathways involving hydration and acetal (B89532) formation. copernicus.org Similar in-depth studies on this compound could reveal new and interesting chemical behavior.

    Expansion into Smart Materials and Responsive Chemical Systems

    The incorporation of this compound and its derivatives into polymeric structures could lead to the development of "smart" materials with stimuli-responsive properties. The hydroxyl and aldehyde/acetal functionalities offer handles for polymerization and cross-linking.

    Potential research directions include:

    pH-Responsive Hydrogels: The ether linkages and the potential to convert the alcohol to a carboxylic acid or the aldehyde to an acetal provide opportunities to create polymers with pH-sensitive groups. These could be incorporated into hydrogels that swell or shrink in response to changes in pH, with potential applications in drug delivery or as sensors. nih.gov

    Biodegradable Polymers: The ether and potential ester or acetal linkages could be designed to be susceptible to hydrolysis under specific conditions, leading to the development of biodegradable polymers.

    Self-Healing Materials: The reversible nature of acetal formation could be exploited to create self-healing materials. A polymer network containing acetal cross-links derived from this compound could potentially reform after being broken.

    While the application of this specific compound in smart materials is yet to be explored, the principles of incorporating small, functional molecules into responsive polymer networks are well-established. nih.gov

    Synergistic Integration of Experimental and Computational Methodologies

    The synergy between experimental and computational chemistry will be a driving force in unlocking the potential of this compound. As this is an emerging area of research for this specific compound, computational studies can play a crucial predictive role.

    Future integrated approaches may involve:

    Virtual Screening of Derivatives: Computational tools can be used to design a virtual library of this compound derivatives and predict their physicochemical properties (e.g., solubility, reactivity, binding affinity to biological targets). europa.eu This can help prioritize synthetic targets for experimental validation.

    Rational Catalyst Design: Quantum chemical calculations can be used to model catalyst-substrate interactions and to design more efficient and selective catalysts for transformations of this compound. researchgate.net

    Spectroscopic Characterization Support: Computational prediction of spectroscopic data (e.g., NMR, IR spectra) can aid in the structural elucidation and characterization of new compounds derived from this compound. researchgate.net

    This integrated approach, where computational predictions guide experimental work and experimental results provide feedback for refining computational models, will accelerate the pace of discovery and innovation in the chemistry of this compound.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.